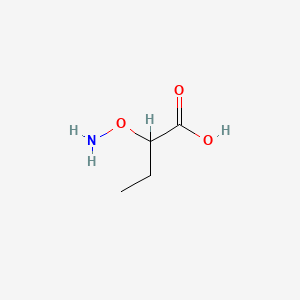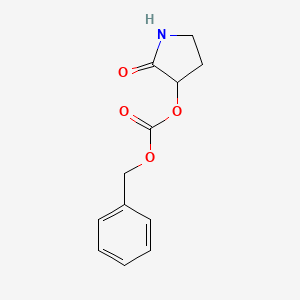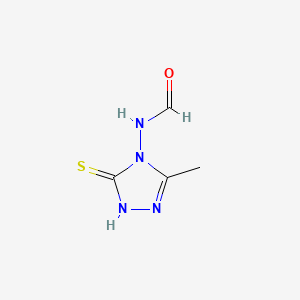![molecular formula C18H24N2O2 B12898983 4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one CAS No. 184772-84-7](/img/structure/B12898983.png)
4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted with two tert-butyl groups and an imino group attached to the isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the phenyl group: The phenyl group with tert-butyl substitutions can be introduced through Friedel-Crafts alkylation or other suitable methods.
Formation of the imino group: The imino group can be introduced through condensation reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
類似化合物との比較
Similar Compounds
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazole
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)oxazole
- 4-((2,5-Di-tert-butylphenyl)(imino)methyl)thiazole
Uniqueness
“4-((2,5-Di-tert-butylphenyl)(imino)methyl)isoxazol-5(4H)-one” is unique due to its specific substitution pattern and the presence of both imino and isoxazole functionalities. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
184772-84-7 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
4-(2,5-ditert-butylbenzenecarboximidoyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H24N2O2/c1-17(2,3)11-7-8-14(18(4,5)6)12(9-11)15(19)13-10-20-22-16(13)21/h7-10,13,19H,1-6H3 |
InChIキー |
SBKVPZIXICUIQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=N)C2C=NOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)

![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)


![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)




